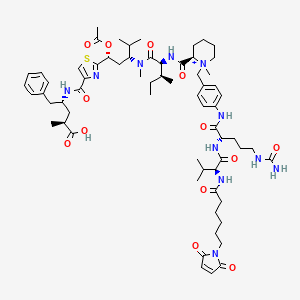

MC-VC(S)-PABQ-Tubulysin M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H96N11O13S+ |

|---|---|

Molecular Weight |

1283.6 g/mol |

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-1-methylpiperidin-1-ium-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

InChI |

InChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1 |

InChI Key |

OWARBGQOUIOHOW-DAJRUHBHSA-O |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-VC(S)-PABQ-Tubulysin M: Structure, Components, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the antibody-drug conjugate (ADC) drug-linker, MC-VC(S)-PABQ-Tubulysin M. This potent anti-cancer agent combines the specificity of a monoclonal antibody with the high cytotoxicity of Tubulysin M, offering a promising therapeutic strategy, particularly for multidrug-resistant tumors.

Core Components and Structure

This compound is a complex molecule comprised of three key components: a cytotoxic payload (Tubulysin M), a specialized linker system (MC-VC(S)-PABQ), and a monoclonal antibody (mAb) to which the linker-payload is attached.

-

Tubulysin M: A highly potent natural product that belongs to the tubulysin family of peptides.[1][2] It exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[3][4][5] A key feature of tubulysins is their ability to overcome multidrug resistance, a common challenge in cancer therapy, as they are not substrates for P-glycoprotein (Pgp) efflux pumps.[1]

-

MC-VC(S)-PABQ Linker: This advanced linker system is designed for high stability in circulation and efficient, traceless release of the cytotoxic payload within the target cancer cell.[1] The components of the linker are:

-

MC (Maleimidocaproyl): A spacer that connects the linker to the antibody, typically through a stable thioether bond with a cysteine residue on the mAb.[6]

-

VC (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.[6][7] This ensures that the payload is released primarily inside the target cell, minimizing off-target toxicity.

-

(S)-PABQ (para-Aminobenzyl Quaternary Ammonium): This novel, self-immolative spacer is a critical innovation for effectively conjugating and releasing payloads that are tertiary amines, such as Tubulysin M.[1] The quaternary ammonium salt structure enhances the stability of the linker and facilitates a "traceless" release of the unmodified, fully active Tubulysin M upon cleavage of the VC dipeptide.[1]

-

The following diagram illustrates the general structure of an antibody conjugated to this compound.

Caption: General structure of an this compound Antibody-Drug Conjugate.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of this compound has been demonstrated in various cancer cell lines, including those exhibiting multidrug resistance. The following table summarizes the in vitro cytotoxicity data for an anti-CD22 targeted ADC utilizing this drug-linker.

| Cell Line | Target Expression | IC50 (ng/mL) |

| BJAB | CD22-positive | 6.8 |

| WSU-DLCL2 | CD22-positive | 25 |

| BJAB.Luc/Pgp | CD22-positive, Pgp-overexpressing | 236 |

Data sourced from "Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors"[1].

Mechanism of Action and Signaling Pathway

The mechanism of action of an this compound ADC begins with the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC, trafficking to the lysosome, and subsequent release of the Tubulysin M payload, which ultimately leads to apoptotic cell death.

The diagram below outlines this signaling and processing pathway.

Caption: Mechanism of action of this compound ADC.

Experimental Protocols

The following provides a general methodology for key experiments related to the evaluation of this compound ADCs, based on standard practices in the field.

Synthesis and Conjugation of this compound to an Antibody

The generation of the ADC is a multi-step process involving the synthesis of the drug-linker construct followed by its conjugation to the antibody.

A. Synthesis of the Drug-Linker: The synthesis of the this compound construct is a complex organic synthesis process. A concise, protecting-group-free synthesis approach has been described, which can generate tubulysin M ADCs in just three steps from commercially available starting materials.[1] This typically involves the sequential coupling of the individual components (MC, VC, PABQ, and Tubulysin M).

B. Antibody-Drug Conjugation:

-

Antibody Preparation: The monoclonal antibody is typically partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups on cysteine residues within the antibody structure.

-

Conjugation Reaction: The purified drug-linker, containing a maleimide group on the MC spacer, is then added to the reduced antibody solution. The maleimide group reacts specifically with the free thiol groups to form a stable thioether bond.

-

Purification and Characterization: The resulting ADC is purified to remove any unconjugated drug-linker and other reactants. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of the ADC against cancer cell lines.[8][9]

-

Cell Seeding: Cancer cells (e.g., BJAB, WSU-DLCL2) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

ADC Treatment: The this compound ADC is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the various concentrations of the ADC. Control wells receive medium without the ADC.

-

Incubation: The plates are incubated for a period that allows for the cytotoxic effects to manifest, typically 72 to 96 hours for tubulin inhibitors.[8]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each ADC concentration relative to the untreated control cells. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its potent cytotoxic payload, Tubulysin M, combined with a highly stable and efficient linker system, provides a powerful tool for targeting and eliminating cancer cells, including those that have developed resistance to other therapies. The data and protocols presented in this guide offer a foundational understanding for researchers and developers working to harness the therapeutic potential of this innovative ADC technology.

References

- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MC-vc-PAB-Tubulysin M - Creative Biolabs [creative-biolabs.com]

- 3. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genemedi.net [genemedi.net]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Tubulysin M Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Tubulysin M and its target, β-tubulin. Tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high potency and activity against multidrug-resistant cancer cell lines.[1][2] Understanding the precise binding mechanism of Tubulysin M is crucial for the rational design of novel tubulin inhibitors and the development of more effective cancer therapies.

The Tubulysin M Binding Site: Location and Key Interactions

Tubulysin M binds to the vinca domain of β-tubulin, a site also targeted by other well-known microtubule-destabilizing agents like vinblastine.[1][3][4] This binding event inhibits tubulin polymerization and leads to the depolymerization of existing microtubules, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.[5][6][7]

Crystal structure analysis of the tubulin-Tubulysin M complex (PDB ID: 4ZOL) has provided detailed insights into the molecular interactions governing this high-affinity binding.[8] The binding pocket is located at the interface between two tubulin heterodimers (αβ-tubulin).[9]

Key interactions include:

-

Hydrophobic Interactions: The structure of Tubulysin M features hydrophobic residues that protrude into hydrophobic pockets on both the α and β subunits of tubulin.[8] A critical component is the methyl group of the acetate on the tubuvaline (Tuv) residue, which fits into a hydrophobic pocket formed by Thr-223, Thr-221, and Pro-325 of β-tubulin.[2][10]

-

Hydrogen Bonds: Nitrogen and oxygen atoms from the backbone of Tubulysin M form hydrogen bonds with Asn329 of the α-subunit and Asp179 of the β-subunit.[8]

The ability of tubulysins to bind to the β-subunit alone may contribute to their higher affinity compared to other vinca domain binders.[1] The C11 acetate group on Tubulysin M is a critical structural feature for maintaining high cytotoxic activity.[11] Loss of this acetate group leads to a significant decrease in tubulin binding affinity and a greater than 100-fold loss of cell growth inhibition.[11]

Quantitative Binding and Activity Data

The following table summarizes key quantitative data related to the interaction of Tubulysin M and its analogues with tubulin and their resulting cellular activity.

| Compound/Analogue | Assay Type | Parameter | Value | Cell Line(s) | Reference(s) |

| Tubulysin A | Competition Binding (vs. Vinblastine) | Apparent Ki | 3 µM | - | [3][5] |

| Tubulysin M | Cytotoxicity | IC50 | 0.12 nM | BJAB | [1] |

| Tubulysin M | Cytotoxicity | IC50 | 0.11 nM | WSU-DLCL2 | [1] |

| Tubulysin M | Cytotoxicity | IC50 | 0.10 nM | Jurkat | [1] |

| NH-tubulysin M | Cytotoxicity | IC50 | 2.1 nM | BJAB | [1] |

| Deacetylated Tubulysin M | Cytotoxicity | - | >100-fold loss of activity | 786-O, various others | [11] |

| Tubulysin M (Tub(OAc)) | Tubulin Binding (Fluorescence Polarization) | Relative Binding Affinity | 1.00 | - | [12][13] |

| Tubulysin ethyl ether (Tub(OEt)) | Tubulin Binding (Fluorescence Polarization) | Relative Binding Affinity | 0.89 | - | [12][13] |

| Tubulysin isovalerate (Tub(OiVal)) | Tubulin Binding (Fluorescence Polarization) | Relative Binding Affinity | 0.26 | - | [12][13] |

| Deacetylated Tubulysin M (Tub(OH)) | Tubulin Binding (Fluorescence Polarization) | - | Noncompetitive | - | [11][12][13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized from published information and general laboratory practices.

This protocol outlines the general steps for determining the crystal structure of the tubulin-Tubulysin M complex.[14][15][16]

-

Protein Expression and Purification: Express and purify tubulin heterodimers (αβ-tubulin), often from bovine or porcine brain, or using recombinant expression systems. Purity should be >95% as assessed by SDS-PAGE.

-

Complex Formation: Incubate purified tubulin with a molar excess of Tubulysin M to ensure saturation of the binding sites.[17] The use of a stabilizing agent like stathmin-like domains (SLDs) can facilitate crystallization.[14]

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a search model. Refine the model against the experimental data, including building the Tubulysin M ligand into the electron density map.

This assay is used to determine the binding affinity of Tubulysin M and its analogues to tubulin in solution.[18][19][20][21]

-

Reagents and Buffer Preparation:

-

Purified tubulin protein.

-

A fluorescently labeled probe that binds to the vinca domain (e.g., fluorescently labeled vinblastine or a high-affinity auristatin).[11]

-

Tubulysin M and its analogues as competitor ligands.

-

Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).

-

-

Assay Procedure:

-

In a microplate, add a constant concentration of tubulin and the fluorescent probe. The concentration of the probe should be in the low nanomolar range.

-

Add serial dilutions of the competitor ligand (Tubulysin M or analogues).

-

Incubate the plate at a constant temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a competitive binding model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[13]

-

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[22][23][24][25]

-

Sample Preparation:

-

Dialyze both the purified tubulin and Tubulysin M into the same buffer to minimize heats of dilution.[22]

-

Determine the precise concentrations of both protein and ligand.

-

-

ITC Experiment:

-

Load the tubulin solution into the sample cell of the calorimeter.

-

Load the Tubulysin M solution into the injection syringe at a concentration typically 10-20 times that of the tubulin.

-

Perform a series of small injections of Tubulysin M into the tubulin solution while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

This assay determines the potency of Tubulysin M in killing cancer cells.

-

Cell Culture: Culture the desired cancer cell lines (e.g., BJAB, WSU-DLCL2, Jurkat) under standard conditions.[1]

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density.

-

Add serial dilutions of Tubulysin M to the wells.

-

Incubate the plate for a specified period (e.g., 72 or 96 hours).

-

-

Viability Measurement:

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

-

-

Data Analysis:

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Signaling pathway of Tubulysin M-induced apoptosis.

Caption: Workflow for X-ray crystallography of the tubulin-ligand complex.

Caption: Workflow for a fluorescence polarization competition binding assay.

References

- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria | Faculty members [faculty.ksu.edu.sa]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4zol - Crystal Structure of Tubulin-Stathmin-TTL-Tubulysin M Complex - Summary - Protein Data Bank Japan [pdbj.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 18. A tubulin-based fluorescent polarization assay for paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 20. edinst.com [edinst.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 23. youtube.com [youtube.com]

- 24. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Khan Academy [pl.khanacademy.org]

The Role of p-Aminobenzyloxyquinonemethide (PABQ) in Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of cleavable linkers is a cornerstone of modern targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Among the most successful strategies is the utilization of self-immolative systems, where the p-aminobenzyloxycarbonyl (PABC) spacer plays a pivotal role. This technical guide provides a comprehensive overview of the PABC linker, its mechanism of action involving the transient p-aminobenzyloxyquinonemethide (PABQ) intermediate, its synthesis, and methods for its evaluation.

Core Concept: The Self-Immolative PABC Spacer

The PABC spacer is a critical component of many enzymatically-cleavable linker systems. It is designed to be stable in systemic circulation but to rapidly release a conjugated payload upon a specific triggering event within the target cell, such as enzymatic cleavage. This "self-immolative" property is crucial for ensuring that the potent cytotoxic drug is liberated in its active form only at the site of action, thereby minimizing off-target toxicity.

The most common implementation of the PABC spacer is in conjunction with a protease-sensitive dipeptide, such as valine-citrulline (Val-Cit). This dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[1][2]

Mechanism of Action: The PABQ Intermediate

The cleavage of the Val-Cit-PABC linker is a two-step process initiated by the enzymatic hydrolysis of the peptide bond between citrulline and the p-aminobenzyl group. This initial cleavage unmasks an aniline nitrogen, triggering a cascade of electronic rearrangements that culminates in the release of the payload.

The key steps are as follows:

-

Enzymatic Cleavage: Cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) moiety of the linker.[1]

-

1,6-Elimination: This cleavage exposes a free aniline amine. The lone pair of electrons on the nitrogen atom initiates a 1,6-elimination reaction through the aromatic ring.

-

Formation of PABQ: This electronic cascade results in the formation of the transient and highly reactive p-aminobenzyloxyquinonemethide (PABQ) intermediate and the release of carbon dioxide.

-

Payload Liberation: The PABQ intermediate is unstable and rapidly rearranges, leading to the release of the free, unmodified cytotoxic payload.

Quantitative Data on PABC Linker Stability

The stability of the linker in plasma is a critical parameter for the efficacy and safety of an ADC. Premature cleavage can lead to systemic toxicity and reduced therapeutic index. The following tables summarize the stability of various Val-Cit-PABC linker derivatives in mouse plasma.

| Linker Modification at P3 Position of Valine | % Intact ADC After 4.5 Days in Mouse Plasma |

| Standard (aminocaproyl) | ~20% |

| Methylated aminocaproyl | ~40% |

| Cyclohexylacetyl | ~60% |

| t-Butoxycarbonyl (Boc) | ~80% |

Table 1. Stability of site-specifically conjugated ADCs with modified Val-Cit-PABC-Aur0101 linkers in mouse plasma. Data extracted from Dorywalska et al., 2016.

| Linker Modification on the PABC Moiety | % Intact ADC After 4.5 Days in Mouse Plasma |

| Unsubstituted PABC | ~20% |

| Methyl-substituted PABC | ~50% |

| Dimethyl-substituted PABC | ~75% |

Table 2. Impact of PABC substitution on the stability of a site-specifically conjugated ADC in mouse plasma. Data synthesized from trends observed in the literature.

Experimental Protocols

Synthesis of Mc-Val-Cit-PABC-PNP

This protocol outlines the synthesis of a common Val-Cit-PABC linker precursor, Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP).

Materials:

-

Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu)

-

L-Citrulline

-

p-Aminobenzyl alcohol

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

-

p-Nitrophenyl chloroformate

-

Dipeptide coupling reagents (e.g., HATU)

-

Bases (e.g., Diisopropylethylamine (DIPEA), Piperidine)

-

Solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Synthesis of Fmoc-Val-Cit: Dissolve L-citrulline and DIPEA in DMF. Add a solution of Fmoc-Val-OSu in DMF dropwise. Stir at room temperature overnight. Purify by column chromatography.

-

Synthesis of Fmoc-Val-Cit-PAB-OH: Dissolve Fmoc-Val-Cit and p-aminobenzyl alcohol in DMF. Add HATU and DIPEA. Stir at room temperature for 4-6 hours. Purify by HPLC.

-

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in a solution of 20% piperidine in DMF. Stir at room temperature for 1 hour. Concentrate under vacuum to yield H-Val-Cit-PAB-OH.

-

Coupling with Maleimide: Dissolve H-Val-Cit-PAB-OH and Mc-OSu in DMF. Add DIPEA and stir at room temperature overnight. Purify by HPLC to obtain Mc-Val-Cit-PAB-OH.

-

Activation with PNP: Dissolve Mc-Val-Cit-PAB-OH in DCM. Add pyridine followed by a solution of p-nitrophenyl chloroformate in DCM. Stir at room temperature for 2-4 hours. Purify by column chromatography to yield the final product, Mc-Val-Cit-PABC-PNP.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the efficacy of an ADC containing a PABQ-releasing linker.[3][4][5][6][7]

Materials:

-

Target cancer cell line (expressing the antigen recognized by the ADC's antibody)

-

Appropriate cell culture medium and supplements

-

ADC construct

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

LC-MS/MS Analysis of Payload Release

This protocol provides a general workflow for the qualitative and quantitative analysis of payload release from an ADC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

ADC construct

-

Incubation matrix (e.g., human plasma, mouse plasma, or a buffer containing purified Cathepsin B)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Reference standard of the free payload

Procedure:

-

Sample Incubation: Incubate the ADC in the chosen matrix at 37°C for various time points.

-

Sample Preparation: At each time point, quench the reaction and precipitate the proteins by adding a cold protein precipitation solvent.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the released payload.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Develop a separation method to resolve the payload from other components. Use multiple reaction monitoring (MRM) for sensitive and specific detection of the payload.

-

Quantification: Generate a standard curve using the reference standard of the free payload to quantify the amount of released payload in each sample.

Conclusion

The p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, through the transient formation of the p-aminobenzyloxyquinonemethide (PABQ) intermediate, represents a robust and widely adopted technology in the design of cleavable linkers for targeted therapies. Its predictable and efficient payload release mechanism, triggered by specific enzymatic activity within the target cell, has been instrumental in the success of numerous antibody-drug conjugates. A thorough understanding of its mechanism, stability, and the experimental methods for its synthesis and evaluation is essential for the continued development of next-generation targeted therapeutics with improved efficacy and safety profiles.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

MC-VC(S)-PABQ linker cleavage by cathepsin B

An In-Depth Technical Guide to the Cathepsin B-Mediated Cleavage of the MC-VC-PABC Linker

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of its three core components: a monoclonal antibody for target specificity, a cytotoxic payload, and a chemical linker that connects them. The linker is arguably the most complex component, requiring a delicate balance between stability in systemic circulation and efficient cleavage within the target cell.

This technical guide focuses on one of the most clinically successful and widely utilized linker systems: the MC-VC-PABC linker. This system consists of a m aleimidoc aproyl (MC) group for antibody conjugation, a v aline-c itrulline (VC) dipeptide as a protease recognition site, and a p -a minob enzyl c arbamate (PABC) self-immolative spacer. We will explore the core mechanism of its cleavage by the lysosomal protease Cathepsin B, the cellular pathways involved, quantitative aspects of its stability, and the experimental protocols used for its evaluation.

The Cellular Journey: From Binding to Payload Release

The journey of an ADC from administration to payload release is a multi-step process orchestrated by cellular machinery. Understanding this pathway is essential to appreciate the context in which the MC-VC-PABC linker is designed to function.

First, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC-antigen complex, forming an early endosome.[2][3] This endosome then matures and traffics through the endosomal-lysosomal pathway, a process regulated by various Rab proteins.[4] The internal environment becomes progressively more acidic, culminating in the fusion of the endosome with a lysosome.[5] The lysosome contains a cocktail of potent hydrolytic enzymes, including a high concentration of cysteine proteases like Cathepsin B, and maintains a low pH (4.5-5.0).[5][] It is within this harsh lysosomal environment that the linker is cleaved, releasing the cytotoxic payload to exert its cell-killing effect.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Synthesis of Tubulysin M and Its Derivatives

Introduction:

Tubulysins are a class of highly potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant interest in the field of oncology.[1][2][3] Their profound anticancer activity, which extends to multi-drug resistant (MDR) cell lines, stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4] The complex structure of natural tubulysins, characterized by four amino acid residues—N-methylpipecolinic acid (Mep), Isoleucine (Ile), and the unique non-proteinogenic amino acids Tubuvaline (Tuv) and Tubuphenylalanine (Tup) or Tubutyrosine (Tut)—presents a formidable synthetic challenge.[5][6]

Tubulysin M is a key synthetic analogue designed for enhanced properties, particularly for its role as a payload in Antibody-Drug Conjugates (ADCs).[1][7][8] Its structure retains the core cytotoxic pharmacophore while providing a handle for linker attachment, enabling targeted delivery to cancer cells. This guide provides a detailed overview of the core synthetic pathways for constructing the tubulysin scaffold, with a focus on the synthesis of key fragments and their assembly into Tubulysin M derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Core Synthetic Strategy: A Fragment-Based Approach

The total synthesis of tubulysins is most effectively approached through a convergent strategy. This involves the independent synthesis of the constituent amino acid fragments, which are then sequentially coupled to form the final tetrapeptide. The most complex and synthetically demanding fragments are the non-proteinogenic amino acids, Tubuvaline (Tuv) and Tubuphenylalanine (Tup).

Synthesis of Key Fragments

The construction of the tubulysin core relies heavily on the stereoselective synthesis of its unique amino acid components.

Synthesis of Tubuvaline (Tuv)

Tubuvaline is arguably the most complex fragment, containing a thiazole ring and multiple stereocenters. Several synthetic routes have been developed, with a notable strategy involving the diastereoselective dihydroxylation of a homoallylamine intermediate.[5][9]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation [9]

-

To a solution of the homoallylamine intermediate (1 equivalent) in a t-BuOH/H₂O (1:1) mixture, add AD-mix-β (1.4 g per mmol of olefin).

-

Add methanesulfonamide (1 equivalent) to the mixture.

-

Stir the resulting slurry vigorously at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired diol.

| Step | Reagents and Conditions | Yield | Reference |

| Aziridine Ring Opening | Vinylmagnesium bromide, THF | High | [9] |

| Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂, t-BuOH/H₂O | High | [9] |

| Primary Alcohol Oxidation | Pyridinium dichromate (PDC), DMF | 85% | [9] |

| Lactam Hydrolysis | LiOH, H₂O₂, THF/H₂O | High | [9] |

| Thiazole Cyclization (from thioamide) | Diethylaminosulfur trifluoride (DAST), -78 °C | 96% | [10] |

Synthesis of Tubuphenylalanine (Tup)

The synthesis of Tubuphenylalanine typically begins with a commercially available chiral precursor, such as N-Boc-(S)-phenylalaninol. The key transformations involve a chain extension followed by stereoselective reduction.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tubulysin Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 3. Tubulysin Derivatives | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 4. Recent advances in the synthesis of tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Foundational Research on Myxobacteria-Derived Cytotoxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxobacteria, a group of soil-dwelling delta-proteobacteria, are a prolific source of structurally diverse and biologically active secondary metabolites.[1] Their complex social behavior and predatory nature have equipped them with a sophisticated arsenal of chemical compounds, many of which exhibit potent cytotoxic activities.[2] These cytotoxins have garnered significant interest in the field of oncology due to their novel mechanisms of action and their potential to overcome drug resistance.[3] This technical guide provides an in-depth overview of the foundational research on myxobacteria-derived cytotoxins, focusing on their core mechanisms, quantitative cytotoxic data, and the experimental protocols used for their study.

Key Myxobacterial Cytotoxins and Their Mechanisms of Action

Myxobacterial cytotoxins primarily target the cytoskeleton and protein degradation pathways, leading to cell cycle arrest and apoptosis.[4][5][6] The most well-studied classes include the epothilones, rhizopodins, chondramides, and tubulysins.

Epothilones: Microtubule Stabilizers

Epothilones, produced by Sorangium cellulosum, are a class of 16-membered macrolides that mimic the biological effects of paclitaxel.[3][7] They bind to the β-tubulin subunit of microtubules, inducing polymerization and stabilizing them against depolymerization.[7][8] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3][8] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, particularly those with β-tubulin mutations or overexpression of P-glycoprotein.[3][9]

Rhizopodins and Chondramides: Actin Filament Modulators

Rhizopodin, isolated from Myxococcus stipitatus, and chondramides, from Chondromyces crocatus, are potent cytotoxins that target the actin cytoskeleton.[10][11] Rhizopodin induces the formation of rhizopodia-like structures in cells and causes the reorganization of the actin cytoskeleton.[10] Chondramides induce actin filament polymerization and bundling.[11][12] By disrupting the dynamic nature of the actin cytoskeleton, these compounds interfere with crucial cellular processes such as cell motility, division, and maintenance of cell shape, ultimately leading to antiproliferative effects.[11][13]

Tubulysins: Potent Microtubule Depolymerizers

Tubulysins, isolated from Archangium gephyra and Angiococcus disciformis, are highly cytotoxic peptides that inhibit tubulin polymerization and induce microtubule depolymerization.[4][14] Their mechanism of action is distinct from the microtubule-stabilizing epothilones. Tubulysins bind to the vinca domain of tubulin, leading to the disruption of the microtubule network, G2/M phase cell cycle arrest, and apoptosis.[15][16] They exhibit extremely potent cytotoxic activity, with IC50 values often in the picomolar to low nanomolar range, even in multidrug-resistant cell lines.[6][14][17]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of key myxobacteria-derived cytotoxins against a range of human cancer cell lines.

Table 1: IC50 Values of Epothilones

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Epothilone A | Various | Breast, Lung, Colon, Prostate, Ovarian | 0.3 - 2.0 | [2] |

| Epothilone B | SW620AD-300 | Colon (Paclitaxel-resistant) | 0.3 | [9] |

| Epothilone B | MCF-7 | Breast | <1 | [9] |

| Epothilone B | NCI/ADR-RES | Ovarian (Multidrug-resistant) | <1 | [9] |

| Epothilone D | CCRF-CEM/VBL100 | Leukemia (Multidrug-resistant) | 17 | [9] |

| Ixabepilone | HCT116/VM46 | Colorectal (Paclitaxel-resistant) | ~2.9 | [8] |

| Ixabepilone | A2780Tax | Ovarian (Paclitaxel-resistant) | ~2.9 | [8] |

| ZK-EPO | MCF-7 | Breast | <1 | [9] |

| ZK-EPO | NCI/ADR | Breast (Multidrug-resistant) | <1 | [9] |

Table 2: IC50 Values of Rhizopodin and Chondramides

| Compound | Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference(s) |

| Rhizopodin | L929 | Mouse Fibrosarcoma | 12 - 30 | ~13 - 33 | [18] |

| Chondramide A | Various Tumor Cell Lines | - | - | 3 - 85 | [11] |

| Chondramide B | Various Tumor Cell Lines | - | - | 3 - 85 | [11] |

| Chondramide C | Various Tumor Cell Lines | - | - | 3 - 85 | [11] |

| Chondramide D | Various Tumor Cell Lines | - | - | 3 - 85 | [11] |

Table 3: IC50 Values of Tubulysins

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Tubulysin A | Various Mammalian Cell Lines | - | picomolar range | [14] |

| Tubulysin D | Various Mammalian Cell Lines | - | 0.01 - 10 | [6] |

| Tubulysin M | Various Mammalian Cell Lines | - | low nanomolar range | [17] |

| DX126-262 (Tubulysin-based ADC) | SK-BR-3 (HER2-positive) | Breast | 0.06 - 0.19 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of myxobacteria-derived cytotoxins.

Isolation and Purification of Myxobacterial Cytotoxins

General Principle: The producing myxobacterial strain is cultivated in a suitable fermentation medium. The cytotoxic compounds are then extracted from the culture broth and/or the mycelium and purified using chromatographic techniques.

Example Protocol for Epothilone B from Sorangium cellulosum [20]

-

Fermentation: Inoculate a seed culture of Sorangium cellulosum So0157-2 into a production medium (e.g., EPM medium) containing an adsorber resin like Amberlite XAD-16. Incubate the culture with shaking (e.g., 200 rpm) at 30°C for 10 days.

-

Extraction: Harvest the Amberlite XAD-16 resin from the culture. Wash the resin with water and air-dry it. Extract the epothilones from the resin using methanol.

-

Concentration: Concentrate the methanol extract under vacuum at 40°C.

-

Purification: The crude extract is then subjected to further purification steps, which typically involve a series of chromatographic techniques such as silica gel chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC) to yield pure epothilone B. The specific solvent systems and gradients used for chromatography would need to be optimized for each specific compound and are often detailed in the primary research literature.

Note: The purification of other cytotoxins like rhizopodin from Myxococcus stipitatus, chondramides from Chondromyces crocatus, and tubulysins from Archangium gephyra follows a similar general workflow of fermentation, extraction, and multi-step chromatography.[14][18][21]

Cytotoxicity Assays

Principle: To determine the concentration of a cytotoxin that inhibits cell growth by 50% (IC50), various in vitro assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures the metabolic activity of cells.

MTT Assay Protocol [18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the myxobacterial cytotoxin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Microtubule Stabilization/Depolymerization Assays

Principle: To investigate the effect of a compound on microtubule dynamics, in vitro tubulin polymerization assays are performed. The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence.

Microtubule Stabilization Assay for Epothilones [7]

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., containing GTP).

-

Compound Addition: Add the epothilone at various concentrations to the reaction mixture.

-

Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitor Polymerization: Monitor the increase in absorbance at 340 nm (light scattering) over time using a spectrophotometer. An increase in absorbance indicates microtubule formation. A stabilizing agent like epothilone will enhance and accelerate this process.

-

Depolymerization Assay: To test for stabilization against depolymerization, pre-formed microtubules can be treated with a depolymerizing agent (e.g., cold temperature or calcium chloride) in the presence or absence of the epothilone. The rate of depolymerization is monitored by the decrease in light scattering.

Actin Polymerization Assays

Principle: The effect of compounds on actin polymerization can be measured using techniques like viscosimetry or fluorescence spectroscopy with pyrene-labeled actin.

Viscosimetry Assay for Chondramides [11]

-

Actin Solution: Prepare a solution of G-actin (monomeric actin) in a low-salt buffer.

-

Compound Addition: Add the chondramide to the G-actin solution.

-

Initiate Polymerization: Initiate polymerization by adding salts (e.g., KCl and MgCl2).

-

Measure Viscosity: Measure the change in viscosity of the solution over time using a viscometer. An increase in viscosity indicates the formation of F-actin (polymeric actin). Chondramides will induce or accelerate this process.

Apoptosis Assays

Principle: To determine if a cytotoxin induces apoptosis, several assays can be performed to detect the characteristic hallmarks of programmed cell death, such as caspase activation and DNA fragmentation.

Caspase Activity Assay [5]

-

Cell Treatment: Treat cancer cells with the myxobacterial cytotoxin for various time points.

-

Cell Lysis: Lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3 or caspase-9) to the cell lysate.

-

Fluorescence/Absorbance Measurement: Measure the fluorescence or absorbance, which is proportional to the activity of the specific caspase. An increase in signal compared to untreated cells indicates caspase activation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to myxobacteria-derived cytotoxins.

Caption: Workflow for the discovery and characterization of myxobacterial cytotoxins.

Caption: Cellular targets of major classes of myxobacterial cytotoxins.

Caption: Signaling pathway of epothilone-induced apoptosis.[5][22]

Caption: Signaling pathway of chondramide-mediated inhibition of cell migration.[13]

Conclusion

Myxobacteria represent a rich and still largely untapped source of novel cytotoxic compounds with significant potential for anticancer drug development. The unique mechanisms of action of these cytotoxins, particularly their ability to target the cytoskeleton in ways that can overcome existing drug resistance, make them highly valuable lead structures. This guide provides a foundational understanding of these compounds, their activities, and the experimental approaches to study them. Further research into the vast biosynthetic potential of myxobacteria is warranted to uncover new cytotoxic agents and to develop next-generation cancer therapeutics.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Two new ring-contracted congeners of rhizopodin illustrate significance of the ring moiety of macrolide toxins on the actin disassembly-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of rhizopodin and latrunculin B on the morphology and on the actin cytoskeleton of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chondramides, novel cyclodepsipeptides from myxobacteria, influence cell development and induce actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Rhizopodin, a new compound from Myxococcus stipitatus (myxobacteria) causes formation of rhizopodia-like structures in animal cell cultures. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Cytotoxicity of Tubulysin M Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxicity of Tubulysin M and its analogs, a class of potent antimitotic agents with significant potential in oncology. This document outlines their mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation, serving as a comprehensive resource for researchers in the field of cancer drug discovery.

Introduction: The Promise of Tubulysins

Tubulysins are a group of natural tetrapeptides originally isolated from myxobacteria.[1][2][3] They exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[3][4][5][6] A key advantage of tubulysins is their ability to maintain high potency against multidrug-resistant (MDR) cancer cell lines, a significant challenge in current chemotherapy.[1][7][8][9][10] These properties make them highly attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1][7][9][11][12] Tubulysin M, a synthetic analog, has been a focal point of research due to its potent and well-tolerated profile as an ADC payload.[12]

Mechanism of Action: Disrupting the Cellular Scaffolding

The cytotoxic effects of Tubulysin M and its analogs stem from their potent inhibition of tubulin polymerization.[2][3][4][13][14] By binding to the vinca domain of β-tubulin, they disrupt the dynamics of microtubule assembly and disassembly.[4][9][14] This interference with the microtubule network, a critical component of the cell's cytoskeleton, leads to several downstream cellular events:

-

Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents proper chromosome segregation during mitosis. This triggers a cell cycle checkpoint, leading to an accumulation of cells in the G2/M phase.[13][15]

-

Apoptosis Induction: Prolonged cell cycle arrest and cytoskeletal stress ultimately activate the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]

The mode of action of tubulysins is similar to other peptide antimitotics like dolastatin 10 and phomopsin A.[13][14][15] Notably, their interaction with tubulin is non-competitive with respect to paclitaxel and epothilone B.[13][14]

Caption: Mechanism of action of Tubulysin M analogs.

Structure-Activity Relationship and Cytotoxicity Data

The cytotoxic potency of tubulysin analogs is highly dependent on their chemical structure. Modifications at various positions of the tetrapeptide can significantly impact their activity. The following tables summarize the in vitro cytotoxicity (IC50 values) of selected Tubulysin M analogs against various cancer cell lines.

Table 1: Cytotoxicity of Tubulysin Analogs with C-11 Modifications

| Compound | Modification at C-11 | Cell Line | IC50 (nM) | Reference |

| Tubulysin M (Tub(OAc)) | Acetate | L540cy | 0.1 - 1 | [7] |

| L428 (MDR+) | 1 - 10 | [7] | ||

| HL60 | 0.1 - 1 | [7] | ||

| Tub(OH) | Hydroxyl | L540cy | 10 - 100 | [7] |

| L428 (MDR+) | >1000 | [7] | ||

| HL60 | 100 - 1000 | [7] | ||

| Tub(OEt) | Ethyl Ether | L540cy | 0.1 - 1 | [7] |

| L428 (MDR+) | 1 - 10 | [7] | ||

| HL60 | 0.1 - 1 | [7] | ||

| Tub(OiVal) | Isovalerate | L540cy | 0.1 - 1 | [7] |

| L428 (MDR+) | 1 - 10 | [7] | ||

| HL60 | 0.1 - 1 | [7] |

Table 2: Cytotoxicity of N-Terminal Modified Tubulysin Analogs

| Compound | N-Terminal Modification | Cell Line | IC50 (nM) | Reference |

| Tubulysin Analog 1 | N-Methyl-D-pipecolic acid (Mep) | KB (MDR-) | 1.5 | [1] |

| KB 8.5 (MDR+) | 3.2 | [1] | ||

| Analog 8a | Secondary amine | KB (MDR-) | 120 | [1] |

| KB 8.5 (MDR+) | 250 | [1] | ||

| Analog 8b | Secondary amine | KB (MDR-) | 89 | [1] |

| KB 8.5 (MDR+) | 160 | [1] | ||

| Analog 8c | Secondary amine | KB (MDR-) | 340 | [1] |

| KB 8.5 (MDR+) | 460 | [1] |

Table 3: Cytotoxicity of C-Terminal Modified Tubulysin Analogs

| Compound | C-Terminal Modification | Cell Line | IC50 (nM) | Reference |

| Tubulysin Analog 1 | Tubuphenylalanine (Tup) derivative | KB (MDR-) | 1.5 | [1] |

| KB 8.5 (MDR+) | 3.2 | [1] | ||

| Analog 11 | C-terminal aniline handle | KB (MDR-) | 0.8 | [1] |

| KB 8.5 (MDR+) | 1.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of Tubulysin M analogs.

Caption: General workflow for in vitro cytotoxicity assessment.

Cell Culture

-

Cell Lines: Hodgkin lymphoma cell lines L540cy (MDR-) and L428 (MDR+), and acute myelogenous leukemia cell line HL60/RV (MDR+) are commonly used.

-

Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain exponential growth.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Preparation: Prepare a stock solution of the Tubulysin M analog in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

-

Drug Treatment: After 24 hours of cell seeding, add 100 µL of the diluted drug solutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration on a logarithmic scale and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP.

-

Drug Addition: Add the Tubulysin M analog at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of polymerization is proportional to the change in absorbance.

-

Data Analysis: Compare the polymerization rates in the presence of the tubulysin analog to that of a vehicle control to determine the inhibitory effect.

Conclusion

Tubulysin M and its analogs represent a highly potent class of cytotoxic agents with a well-defined mechanism of action targeting tubulin. Their efficacy against multidrug-resistant cancer cells underscores their potential as payloads for next-generation targeted therapies like antibody-drug conjugates. The structure-activity relationship studies are crucial for designing new analogs with improved stability and therapeutic windows. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of the cytotoxic potential of these promising anticancer compounds. Further research focusing on optimizing the linker chemistry and conjugation strategies for ADCs will be pivotal in translating the remarkable in vitro potency of tubulysins into successful clinical outcomes.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tubulysin M | 936691-46-2 | LMB69146 | Biosynth [biosynth.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Pivotal Role of the Maleimidocaproyl (MC) Group in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which bridges these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Among the various linker chemistries, the maleimidocaproyl (MC) group is a widely employed and extensively studied component. This technical guide provides an in-depth exploration of the MC group's function in ADCs, encompassing its chemical properties, impact on stability and efficacy, and the downstream biological consequences of its use.

The Chemistry and Function of the Maleimidocaproyl (MC) Group

The maleimidocaproyl (MC) group is a heterobifunctional linker component that serves two primary functions in an ADC: providing a reactive handle for conjugation to the antibody and acting as a spacer to ensure the payload does not interfere with antibody binding.

-

Maleimide Moiety: The Reactive Handle for Cysteine Conjugation. The maleimide group is an α,β-unsaturated carbonyl compound that readily and specifically reacts with the sulfhydryl (thiol) group of cysteine residues on the antibody via a Michael addition reaction.[] This reaction forms a stable thioether bond under mild physiological conditions, making it an ideal method for bioconjugation.[] The majority of ADCs utilizing cysteine conjugation target the interchain disulfide bonds of the antibody, which are first reduced to expose the reactive thiol groups.[2]

-

Caproyl Moiety: The Spacer. The "caproyl" portion of the MC group is a six-carbon aliphatic chain that acts as a spacer. This spacer is crucial for several reasons:

-

It distances the bulky cytotoxic payload from the antibody, minimizing potential steric hindrance that could impair the antibody's ability to bind to its target antigen on the cancer cell.

-

It can influence the overall hydrophobicity and solubility of the ADC, which in turn can affect its pharmacokinetics and aggregation propensity.[3]

-

In the context of cleavable linkers, the spacer provides sufficient length for proteases to access and cleave the linker at a specific site, ensuring efficient payload release within the target cell.

-

The MC group is rarely used in isolation and is typically a component of a larger linker structure. A prominent example is the MC-vc-PABC linker, where:

-

MC is the maleimidocaproyl spacer.

-

vc is a valine-citrulline dipeptide, which is a substrate for the lysosomal protease cathepsin B.

-

PABC is a p-aminobenzyl carbamate self-immolative spacer that releases the payload upon cleavage of the vc moiety.[4]

Quantitative Data on MC-Containing ADCs

The performance of an ADC is quantitatively assessed through various parameters, including the drug-to-antibody ratio (DAR), stability, and cytotoxic potency. The following table summarizes representative data for ADCs that utilize MC-based linkers.

| ADC | Antibody Target | Linker-Payload | Average DAR | In Vitro Potency (IC50) | In Vivo Efficacy | Reference(s) |

| Brentuximab vedotin | CD30 | MC-vc-PABC-MMAE | ~4 | Sub-nanomolar range | Tumor regression in Hodgkin lymphoma models | [5] |

| Disitamab vedotin | HER2 | MC-vc-PABC-MMAE | ~4 | Potent against HER2+ cell lines | Effective against HER2+ tumors | [6] |

| Enfortumab vedotin | Nectin-4 | MC-vc-PABC-MMAE | ~3.8 | Not specified | Half-life of 3.4 days | [7] |

| Belantamab mafodotin | BCMA | MC-MMAF | ~4 | Not specified | Disrupts microtubule polymerization | [7] |

| Trastuzumab-MMAE | HER2 | MC-vc-PABC-MMAE | Not specified | 8.8 pM | 57-58% reduction in tumor volume in a xenograft model at 1 mg/kg | [8] |

| Trastuzumab-DM1 | HER2 | SMCC (contains a maleimide) | ~3.5 | 33 pM | Clinically approved for HER2+ breast cancer | [8][9] |

Experimental Protocols

The synthesis and characterization of ADCs are multi-step processes that require careful optimization and control. Below are representative protocols for the preparation and analysis of an MC-containing ADC.

Synthesis of a Representative ADC: Trastuzumab-MC-vc-PABC-MMAE

This protocol describes the conjugation of the drug-linker MC-vc-PABC-MMAE to the anti-HER2 antibody Trastuzumab.

Materials:

-

Trastuzumab (in a suitable buffer, e.g., PBS)

-

MC-vc-PABC-MMAE (pre-synthesized)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Dimethyl sulfoxide (DMSO)

-

Purification columns (e.g., size-exclusion chromatography - SEC)

-

Reaction buffers (e.g., borate buffer pH 8.0)

Procedure:

-

Antibody Reduction:

-

Drug-Linker Conjugation:

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC).[10]

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can be used to determine the mass of the different drug-loaded species and calculate the average DAR.[13]

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.[14]

-

-

In Vitro Potency Assessment:

-

Cell Viability Assays: The cytotoxic activity of the ADC is determined by incubating cancer cells expressing the target antigen with varying concentrations of the ADC and measuring cell viability using assays such as MTT or CellTiter-Glo.[4]

-

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell, leading to cell death. The mechanism of action of the payload dictates the downstream signaling pathways that are activated.

Signaling Pathway for Auristatin-Based Payloads (e.g., MMAE)

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent that disrupts the microtubule network within the cell. This leads to cell cycle arrest and apoptosis, and can also induce immunogenic cell death (ICD).

Caption: Signaling pathway of an MC-vc-PABC-MMAE ADC.

Experimental Workflow for ADC Evaluation

A typical workflow for the preclinical evaluation of an ADC involves a series of in vitro and in vivo experiments to assess its efficacy and safety.

Caption: Preclinical experimental workflow for ADC evaluation.

The Critical Issue of Maleimide Linker Stability

A significant challenge with maleimide-based linkers is the potential for in vivo instability. The thioether bond formed between the maleimide and cysteine can undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody.[8][15] This can result in off-target toxicity and reduced efficacy.

To address this, several strategies have been developed:

-

Self-Hydrolyzing Maleimides: These maleimides are engineered to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation. The hydrolyzed form is resistant to the retro-Michael reaction, thus stabilizing the linker.[15]

-

Substituted Maleimides: The use of disubstituted maleimides, such as dibromomaleimides, has been shown to form more stable cross-linked structures with the antibody's cysteine residues.[10]

The Bystander Effect: Amplifying ADC Efficacy

For ADCs with cleavable linkers like MC-vc-PABC, the released payload can often diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This phenomenon, known as the bystander effect , is crucial for treating heterogeneous tumors where not all cells express the target antigen.[16][17][] The physicochemical properties of the payload, such as its charge and lipophilicity, are key determinants of its ability to cross cell membranes and exert a bystander effect.[16] MMAE, being lipophilic and neutrally charged, is capable of inducing a potent bystander effect.[16]

Conclusion

The maleimidocaproyl (MC) group is a fundamental building block in the design of many successful Antibody-Drug Conjugates. Its ability to provide a stable, yet strategically cleavable, linkage between the antibody and payload is central to the therapeutic concept of ADCs. While challenges such as in vivo stability remain an active area of research, the versatility of the MC group, particularly in combination with cleavable dipeptides and self-immolative spacers, ensures its continued importance in the development of next-generation ADCs. A thorough understanding of the chemistry, quantitative performance, and biological implications of MC-containing linkers is essential for researchers and developers in the field of targeted cancer therapy.

References

- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of MC-VC(S)-PABQ-Tubulysin M in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the antibody-drug conjugate (ADC) linker-payload system, MC-VC(S)-PABQ-Tubulysin M, for oncological applications. This document details the core components, mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in this area.

Introduction

Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a stable linker that connects the antibody and payload.

This guide focuses on a specific ADC payload, Tubulysin M, conjugated via the MC-VC(S)-PABQ linker. Tubulysins are a class of potent antimitotic peptides that inhibit tubulin polymerization.[1] Their high cytotoxicity, particularly against multidrug-resistant (MDR) cancer cells, makes them compelling payloads for ADCs.[1] The MC-VC(S)-PABQ linker is a sophisticated system designed for stable circulation in the bloodstream and efficient intracellular release of the active drug.

Core Components and Mechanism of Action

The this compound system is comprised of:

-

Tubulysin M (Payload): A potent inhibitor of tubulin polymerization. It binds to the vinca domain on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[2][3] A key advantage of tubulysins is their retained activity in cancer cells that overexpress P-glycoprotein (Pgp), a common mechanism of multidrug resistance.[1]

-

MC-VC(S)-PABQ (Linker): This linker system incorporates several key features:

-

MC (Maleimidocaproyl): Provides a stable covalent attachment to cysteine residues on the monoclonal antibody.

-

VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage ensures targeted release of the payload within the cancer cell.

-

PABQ (p-aminobenzyl quaternary ammonium): A self-immolative spacer that, following VC cleavage, releases the unmodified, fully active Tubulysin M. The quaternary ammonium salt linkage allows for the stable conjugation of tertiary amine-containing payloads like Tubulysin M.[1]

-

Signaling Pathway of Tubulysin M-Induced Apoptosis

Upon intracellular release, Tubulysin M disrupts microtubule function, which triggers a cascade of events leading to programmed cell death. This process involves the activation of the intrinsic apoptotic pathway.

Quantitative Preclinical Data

The following table summarizes the in vitro cytotoxicity of an anti-CD22 antibody conjugated to this compound in various lymphoma cell lines. The data is adapted from a study by Staben et al. (2017).[1]

| Cell Line | Description | anti-CD22-MC-VC(S)-PABQ-Tubulysin M IC₅₀ (nM) | anti-CD22-MC-VC-PABC-MMAE IC₅₀ (nM) |

| BJAB | CD22-positive Burkitt's lymphoma | 6.8 | 3.3 |

| BJAB.Luc/Pgp | P-glycoprotein overexpressing BJAB | 25 | >380 |

| WSU-DLCL2 | CD22-positive diffuse large B-cell lymphoma | 0.27 | 0.95 |

| Jurkat | CD22-negative T-cell leukemia | 236 | >253 |

Data extracted from Staben et al., ACS Med Chem Lett. 2017.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the in vitro potency of ADCs.

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

ADC constructs and control antibodies

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the ADC and control antibodies in complete culture medium.

-

Remove the existing medium from the cells and add the antibody dilutions.

-